molecular formula C10H11BrO2 B6156828 2-(4-bromo-2-methylphenyl)propanoic acid CAS No. 1501145-09-0

2-(4-bromo-2-methylphenyl)propanoic acid

Cat. No.: B6156828
CAS No.: 1501145-09-0
M. Wt: 243.10 g/mol
InChI Key: GBGFZABEEFTHNR-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenyl)propanoic acid typically involves the bromination of 2-(4-methylphenyl)propanoic acid. One common method includes the addition of bromic acid and hydrogen peroxide to brominate 2-(4-methylphenyl)propanoic acid at temperatures ranging from 0 to 80°C in the presence of an organic solvent . The resulting product is then recrystallized to obtain high-purity this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar bromination reactions but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-methylphenyl)propanoic acid is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which influences its chemical reactivity and potential applications. This combination of substituents makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

1501145-09-0

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11BrO2/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

GBGFZABEEFTHNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)C(=O)O

Purity

0

Origin of Product

United States

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